molecular formula C54H62N16O4 B6241672 8-[(3R)-3-aminopiperidin-1-yl]-1-{[4-(2-{[2-({8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}methyl)quinazolin-4-yl]methyl}pentyl)quinazolin-2-yl]methyl}-7-(but-2-yn-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1643364-41-3

8-[(3R)-3-aminopiperidin-1-yl]-1-{[4-(2-{[2-({8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}methyl)quinazolin-4-yl]methyl}pentyl)quinazolin-2-yl]methyl}-7-(but-2-yn-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Número de catálogo B6241672
Número CAS: 1643364-41-3
Peso molecular: 999.2
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-[(3R)-3-aminopiperidin-1-yl]-1-{[4-(2-{[2-({8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}methyl)quinazolin-4-yl]methyl}pentyl)quinazolin-2-yl]methyl}-7-(but-2-yn-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C54H62N16O4 and its molecular weight is 999.2. The purity is usually 95.
BenchChem offers high-quality 8-[(3R)-3-aminopiperidin-1-yl]-1-{[4-(2-{[2-({8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}methyl)quinazolin-4-yl]methyl}pentyl)quinazolin-2-yl]methyl}-7-(but-2-yn-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[(3R)-3-aminopiperidin-1-yl]-1-{[4-(2-{[2-({8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}methyl)quinazolin-4-yl]methyl}pentyl)quinazolin-2-yl]methyl}-7-(but-2-yn-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of the compound, identified as linagliptin in scientific studies, were detailed in a study that explored its absorption, distribution, metabolism, and excretion in humans. The research highlighted the dominant fecal excretion pathway for the drug and identified its main metabolite, shedding light on the compound's metabolic pathway and the enzymes involved in its transformation. This insight is crucial for understanding the drug's behavior in the body and optimizing its therapeutic efficacy (Blech et al., 2010).

Process Development and Impurity Analysis

Another study focused on the process development of linagliptin, identifying and characterizing various impurities formed during its synthesis. By synthesizing and characterizing these impurities, researchers can improve the manufacturing process to enhance the drug's purity and safety profile, which is essential for clinical efficacy and regulatory approval (Nandi et al., 2015).

Natural Compound Screening for DPP-4 Inhibition

Research on identifying bioactive natural products (NPs) for managing type 2 diabetes involved screening for potential DPP-4 inhibitors from natural sources. This study underscores the importance of exploring natural compounds for their therapeutic potential, offering a foundation for discovering novel DPP-4 inhibitors that could complement or enhance the efficacy of existing treatments like linagliptin (Istrate & Crisan, 2022).

Comparative Studies on DPP-4 Inhibitors

A comparative study of DPP-4 inhibitors, including linagliptin, assessed their potency, selectivity, and duration of action. This research provides valuable insights into the relative performance of linagliptin against other inhibitors, helping to position it within the landscape of DPP-4 inhibitor-based therapies for type 2 diabetes. Such comparisons are vital for guiding clinical decision-making and drug development strategies (Thomas et al., 2008).

Propiedades

Número CAS

1643364-41-3

Nombre del producto

8-[(3R)-3-aminopiperidin-1-yl]-1-{[4-(2-{[2-({8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}methyl)quinazolin-4-yl]methyl}pentyl)quinazolin-2-yl]methyl}-7-(but-2-yn-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Fórmula molecular

C54H62N16O4

Peso molecular

999.2

Pureza

95

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.